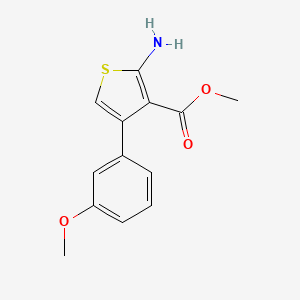

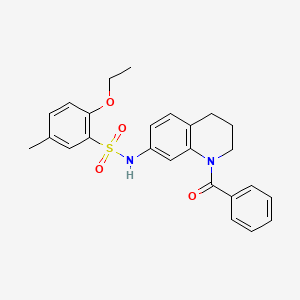

![molecular formula C8H10N4 B2617080 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 2092431-11-1](/img/structure/B2617080.png)

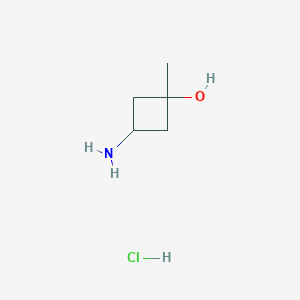

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been realized, which provides an efficient approach for the synthesis of related compounds .Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

- An unexpected formation of pyrazolopyrimidines was observed during attempts to obtain 5-substituted tetrazoles from carbonitriles, highlighting the compound's reactivity and potential in synthesizing novel heterocyclic compounds (Faria et al., 2013).

Corrosion Inhibition

- Pyrazolopyrimidine derivatives have been studied for their corrosion inhibition properties and adsorption characteristics on C-steel surfaces in HCl, demonstrating potential for industrial applications in protecting metals from corrosion (Abdel Hameed et al., 2020).

Antimicrobial and Antitumor Activities

- Novel pyrazolopyrimidine derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities, with some compounds showing comparable activity to standard drugs (Ismail et al., 2007).

- Cytotoxic and antimicrobial activities were investigated for some novel heterocycles, demonstrating promising results for future pharmaceutical applications (Ramadan et al., 2019).

Drug Design and Pharmacological Applications

- Pyrazolopyrimidine derivatives have been developed as potential anti-inflammatory and analgesic agents, offering insights into the design of new pharmaceuticals (Shamroukh et al., 2007).

Heterocyclic Compound Synthesis

- The compound's reactivity was leveraged in the synthesis of diverse heterocyclic systems, indicating its versatility in organic synthesis and potential for generating novel compounds with varied biological activities (Youssef & Omar, 2007).

Mécanisme D'action

Target of Action

A structurally similar compound, a chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is known to inhibit bruton’s tyrosine kinase (btk) .

Mode of Action

If it acts similarly to the btk inhibitor mentioned above, it may bind to the kinase, inhibiting its activity and leading to downstream effects .

Biochemical Pathways

If it acts as a BTK inhibitor, it could affect pathways related to B-cell receptor signaling .

Pharmacokinetics

A related compound showed very low solubility in different media , which could impact its bioavailability.

Result of Action

A structurally similar compound showed noticeable intracellular in vitro anti-tubercular activity .

Propriétés

IUPAC Name |

5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-6-2-3-12-8(11-6)7(4-9)5-10-12/h5-6,11H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKURNPMVEXUGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C(=C(C=N2)C#N)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2617006.png)

![N-[(2-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2617008.png)

![4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2617010.png)

![2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B2617014.png)

![Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)-benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2617020.png)